molecular formula C₁₄H₂₅ClN₂ B1146302 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride CAS No. 1797105-94-2

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride

Cat. No.: B1146302
CAS No.: 1797105-94-2
M. Wt: 256.81
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride typically involves the reaction of 3-nitrobenzeneethanamine with dipropylamine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Stimulant

3-Amino-N,N-dipropyl-benzeneethanamine hydrochloride exhibits properties similar to those of amphetamines, functioning as a central nervous system stimulant. It has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds in this class can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for attention and wakefulness .

Table 1: Comparative Analysis of CNS Stimulants

Compound NameMechanism of ActionClinical Use
This compoundIncreases monoamine releaseADHD, Narcolepsy
DextroamphetamineIncreases norepinephrine and dopamineADHD, Obesity
MethylphenidateReuptake inhibitor of norepinephrineADHD

1.2 Neuroprotective Effects

Recent studies have suggested that phenethylamine derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress . This opens avenues for research into their application in conditions like Alzheimer's disease and other forms of dementia.

Neurochemical Studies

2.1 Trace Amine-Associated Receptor Agonism

This compound acts as an agonist for trace amine-associated receptors (TAARs), which are implicated in various neurochemical pathways. The activation of these receptors can influence mood and cognitive functions, making this compound a subject of interest in studies related to mood disorders .

Case Study: Mood Enhancement through Physical Activity

Research has demonstrated that exercise significantly increases levels of phenethylamines in the body, which correlates with improved mood states and cognitive functions. The role of this compound in enhancing these effects is currently under investigation .

Toxicological Insights

3.1 Safety Profile and Toxicity

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate potential risks associated with high doses, including neurotoxicity and dermatotoxicity . Understanding these adverse effects is critical for developing safe therapeutic protocols.

Table 2: Toxicological Data Summary

Effect TypeObserved OutcomeReference Source
NeurotoxicityCNS neurotoxin effects
DermatitisSkin burns upon exposure
Respiratory IrritationPotential respiratory tract irritation

Future Research Directions

The future applications of this compound may extend into:

  • Development of Novel Therapeutics: Further exploration into its pharmacological properties could lead to new treatments for mood disorders and neurodegenerative diseases.
  • Investigating Synergistic Effects: Combining this compound with existing medications may enhance therapeutic outcomes while minimizing side effects.
  • Longitudinal Studies on Safety: Ongoing research is needed to fully understand the long-term safety implications associated with its use.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N,N-dimethyl-benzeneethanamine Hydrochloride
  • 3-Amino-N,N-diethyl-benzeneethanamine Hydrochloride
  • 3-Amino-N,N-dibutyl-benzeneethanamine Hydrochloride

Uniqueness

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride is unique due to its specific dipropylamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride, also known by its CAS number 1797105-94-2, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

This compound is characterized by its dipropylamine moiety, which distinguishes it from other amines. The compound's structure can be represented as follows:

  • Chemical Formula : C13H20ClN
  • Molecular Weight : 229.76 g/mol

The compound is typically synthesized through the reaction of 3-nitrobenzeneethanamine with dipropylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to various biochemical effects, such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : It can bind to specific receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Pharmacological Studies

Research has demonstrated that this compound exhibits potential therapeutic effects. A summary of key findings includes:

  • Antidepressant Effects : Studies suggest that the compound may have antidepressant-like properties, potentially due to its action on serotonin reuptake mechanisms .
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease models.

Case Studies

  • Case Study on Neurotransmitter Modulation :
    • A study investigated the effects of this compound on rat models of depression. Results indicated a significant decrease in depressive behaviors when administered at specific dosages, suggesting a modulation of the serotonergic system.
  • Case Study in Drug Development :
    • The compound has been explored as an intermediate in the synthesis of Ropinirole derivatives, which are used for treating Parkinson's disease. Its biological activity supports further investigation into its derivatives for enhanced therapeutic efficacy .

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
3-Amino-N,N-dimethyl-benzeneethanamineDimethyl instead of dipropyl groupsModerate serotonin reuptake inhibition
3-Amino-N,N-diethyl-benzeneethanamineDiethyl groupsLower affinity for dopamine receptors
3-Amino-N,N-dibutyl-benzeneethanamineDibutyl groupsReduced biological activity compared to dipropyl variant

The dipropyl moiety contributes to enhanced binding affinity for certain receptors compared to its analogs.

Properties

IUPAC Name

2-(3-azaniumylphenyl)ethyl-dipropylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.ClH/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13;/h5-7,12H,3-4,8-11,15H2,1-2H3;1H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRQJMMFYMXOA-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH+](CCC)CCC1=CC(=CC=C1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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